N-(pyridin-3-ylmethyl)cyclooctanamine
Description
N-(pyridin-3-ylmethyl)cyclooctanamine: is an organic compound with the molecular formula C14H22N2 It consists of a cyclooctane ring attached to a pyridine ring via a methylene bridge
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclooctanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-4-8-14(9-5-3-1)16-12-13-7-6-10-15-11-13/h6-7,10-11,14,16H,1-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRJCPUPWKBCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-(pyridin-3-ylmethyl)cyclooctanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)pyridin-4-amine: Similar structure but with a different substitution pattern on the pyridine ring.
N-(pyridin-3-ylmethyl)aniline: Contains an aniline group instead of a cyclooctane ring.
N-(pyridin-3-ylmethyl)pyrimidin-4-amine: Features a pyrimidine ring instead of a cyclooctane ring.
Uniqueness: N-(pyridin-3-ylmethyl)cyclooctanamine is unique due to the presence of the cyclooctane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and biological activity.
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